molecular formula C18H29N3O3S B5467529 1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide

Cat. No. B5467529
M. Wt: 367.5 g/mol
InChI Key: SPDUQSDDTHRFKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves the process of creating a complex compound from simpler compounds or elements. It often involves multiple steps and various techniques depending on the complexity of the molecule .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. It can be determined using various spectroscopic methods and X-ray crystallography .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the transformation of a set of substances (the reactants) to another set of substances (the products). It includes understanding the mechanism of the reaction, the rate of the reaction, and the sequence of events that describes the reaction .


Physical And Chemical Properties Analysis

Physical properties of a substance can be observed without changing the substance into another substance, while chemical properties describe how a substance interacts with other substances .

Mechanism of Action

The mechanism of action of a chemical compound refers to the specific biochemical interaction through which it produces its pharmacological effect. Some drugs have a single defined effect while others have multiple effects .

Safety and Hazards

Safety and hazards analysis of a chemical compound involves understanding the potential risks associated with its use, including toxicity, flammability, environmental impact, and health effects .

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[1-(2-methylphenyl)propyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-5-17(16-9-7-6-8-14(16)2)19-18(22)15-10-12-21(13-11-15)25(23,24)20(3)4/h6-9,15,17H,5,10-13H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDUQSDDTHRFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1C)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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